1-(4-Bromo-2-(trifluoromethoxy)phenyl)propan-1-one
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Overview
Description
1-(4-Bromo-2-(trifluoromethoxy)phenyl)propan-1-one is an organic compound characterized by the presence of bromine, trifluoromethoxy, and phenyl groups
Preparation Methods
The synthesis of 1-(4-Bromo-2-(trifluoromethoxy)phenyl)propan-1-one typically involves the reaction of 4-bromo-2-(trifluoromethoxy)benzene with propanone under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate and conducted in a solvent like dimethylformamide at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-(4-Bromo-2-(trifluoromethoxy)phenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include solvents like ethanol or tetrahydrofuran, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-(4-Bromo-2-(trifluoromethoxy)phenyl)propan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(4-Bromo-2-(trifluoromethoxy)phenyl)propan-1-one involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
1-(4-Bromo-2-(trifluoromethoxy)phenyl)propan-1-one can be compared with similar compounds such as:
1-Bromo-4-(trifluoromethoxy)benzene: This compound lacks the propanone group, making it less reactive in certain chemical reactions.
1-(4-(Trifluoromethyl)phenyl)propan-1-one: This compound has a trifluoromethyl group instead of a trifluoromethoxy group, which can influence its chemical and biological properties.
2-Bromo-3-(trifluoromethyl)propiophenone:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
1261499-13-1 |
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Molecular Formula |
C10H8BrF3O2 |
Molecular Weight |
297.07 g/mol |
IUPAC Name |
1-[4-bromo-2-(trifluoromethoxy)phenyl]propan-1-one |
InChI |
InChI=1S/C10H8BrF3O2/c1-2-8(15)7-4-3-6(11)5-9(7)16-10(12,13)14/h3-5H,2H2,1H3 |
InChI Key |
KIRKBHIZYSFLPO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(C=C(C=C1)Br)OC(F)(F)F |
Origin of Product |
United States |
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